11-Dehydro-3,17alpha-estradiol

Description

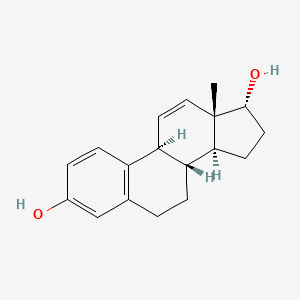

Structure

2D Structure

3D Structure

Properties

CAS No. |

4145-55-5 |

|---|---|

Molecular Formula |

C18H22O2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

(8S,9S,13S,14S,17R)-13-methyl-6,7,8,9,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8-10,14-17,19-20H,2,4,6-7H2,1H3/t14-,15-,16+,17-,18+/m1/s1 |

InChI Key |

YAXUWNGFJBVVRM-SFFUCWETSA-N |

SMILES |

CC12C=CC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12C=C[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12C=CC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Synonyms |

1,3,5(10),11-estratetraene-3,17-alpha-diol 11-dehydro-3,17 alpha-estradiol |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of 11 Dehydro 3,17alpha Estradiol

Synthetic Pathways and Methodologies

The synthesis of 11-Dehydro-3,17alpha-estradiol (B195180) is not a trivial process and relies on a sequence of carefully controlled reactions to achieve the desired molecular architecture. The nomenclature "11-dehydro" in this context typically refers to the presence of a double bond between carbon atoms 9 and 11 (Δ⁹⁽¹¹⁾).

Achieving the 17-alpha configuration of the hydroxyl group is a critical step in the synthesis. The common precursor, estrone, possesses a ketone at the C17 position. Stereoselective reduction of this ketone is paramount to yielding 17alpha-estradiol rather than its more biologically common epimer, 17beta-estradiol.

The stereochemical outcome of the reduction of the 17-keto group is highly dependent on the choice of reducing agent and the reaction conditions. google.com For instance, catalytic hydrogenation or reduction with metal hydrides can be influenced by the steric hindrance of the steroid's angular methyl group at C13. To favor the formation of the 17alpha-hydroxyl group, bulky reducing agents are often employed, which preferentially attack from the less hindered beta-face of the molecule, pushing the resulting hydroxyl group into the alpha configuration. Conversely, other reagents might favor the formation of the 17beta-epimer. google.com The temperature of the reaction is also a critical factor in determining the ratio of the 17alpha and 17beta forms produced. google.com

The synthesis of the Δ⁹⁽¹¹⁾-estratetraene core often begins with a suitably protected estradiol (B170435) derivative. A common precursor is a 3-alkoxy-estradiol, such as the 3-methyl ether (mestranol), which protects the phenolic hydroxyl group during subsequent reactions. google.comnih.gov

The introduction of the 9(11)-double bond can be accomplished through a dehydrogenation reaction. One documented method involves reacting the 3-alkoxy-estradiol precursor with a quinone that has a high oxidation-reduction potential, such as chloranil. google.com The reaction is typically carried out in a suitable solvent mixture, like dioxane and tert-butanol, at reflux temperature for an extended period. google.com Following the successful introduction of the double bond, the protecting group at the 3-position can be removed, for example, by heating with pyridine (B92270) hydrochloride, to yield the final 11-dehydro-estradiol. google.com

| Step | Reaction | Key Reagents/Conditions | Precursor/Intermediate | Product |

| 1 | Protection | Methylating agent | Estradiol | 3-Methoxy-estradiol |

| 2 | Dehydrogenation | Chloranil, Dioxane/tert-butanol (reflux) | 3-Methoxy-estradiol | 3-Methoxy-Δ⁹⁽¹¹⁾-estradiol |

| 3 | Deprotection | Pyridine hydrochloride (heat) | 3-Methoxy-Δ⁹⁽¹¹⁾-estradiol | Δ⁹⁽¹¹⁾-Estradiol |

This table outlines a general synthetic sequence for the 11-dehydro steroid core.

Functional Group Modifications and Analog Synthesis

Once the 11-Dehydro-3,17alpha-estradiol scaffold is obtained, it can be further modified to create a variety of analogs for specific scientific applications. These modifications are designed to alter the molecule's properties in a predictable way, for instance, to probe biological systems or to facilitate analysis.

The development of research probes often involves introducing reporter groups, such as radioactive isotopes or fluorescent tags, onto the steroid skeleton. For example, radio-labeled analogs are invaluable in receptor-binding assays and metabolic studies. A common strategy involves the introduction of tritium (B154650) (³H). This can be achieved during the synthesis, for instance, by using a tritiated reducing agent during the reduction of the 17-ketone or through catalytic tritium exchange on an unsaturated precursor. nih.gov The preparation of 9-alpha, 11-xi-tritiated 17alpha-ethynylestradiol has been described, demonstrating the feasibility of introducing isotopic labels in this region of the steroid. nih.gov

Other modifications might include the attachment of bulky or functionally active side chains at various positions to investigate structure-activity relationships or to confer new biological activities.

Chemical derivatization is a key strategy for improving the analytical detection of steroids or for creating derivatives with altered biological properties. For analytical purposes, especially in techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), derivatization is used to increase volatility, improve chromatographic separation, and enhance ionization efficiency for mass spectrometric detection.

The hydroxyl groups at C3 and C17 are common sites for derivatization. They can be converted to esters (e.g., acetates) or ethers. For instance, treatment with acetic anhydride (B1165640) in pyridine can convert the hydroxyl groups to their corresponding diacetate esters. google.com The patent literature also describes the conversion of the 17-hydroxy group in Δ⁹⁽¹¹⁾-dehydroestradiol derivatives into various other functionalities, including 17-ethynyl and 17-vinyl groups, which can serve as handles for further chemical elaboration. google.com

| Derivative Type | Purpose | Example Reagent(s) |

| Acetate Ester | Analytical (GC), Prodrug | Acetic Anhydride, Pyridine |

| Ethynyl Group | Synthetic Handle, Biological Activity | Lithium Acetylide |

| Isotopic Label | Research Probe (Binding Assays) | Tritiated Reagents |

This table summarizes common derivatization strategies for estradiol and its analogs.

Molecular and Cellular Mechanisms of Action of 11 Dehydro 3,17alpha Estradiol

Enzymatic Biotransformations and Interactions

Enzyme Inhibition or Modulation StudiesNo research has been conducted to evaluate the potential of 11-Dehydro-3,17alpha-estradiol (B195180) to inhibit or otherwise modulate the activity of key steroidogenic enzymes such as the 17β-hydroxysteroid dehydrogenases or aromatase.nih.govnih.gov

Based on a comprehensive search of available scientific literature, there is no specific information regarding the molecular and cellular mechanisms of action for the compound "11-Dehydro-3,17alpha-estradiol" related to the requested topics.

The searches yielded extensive data on related, well-studied estrogens such as 17β-estradiol and 17α-estradiol, detailing their interactions with intracellular signaling pathways, transcriptional regulation, and gene expression. For instance, studies document that 17α-estradiol can elicit rapid activation of the MAPK/ERK and phosphatidylinositol 3-kinase-Akt (PI3K/Akt) signaling pathways and can transactivate genes via estrogen-responsive elements nih.gov. General principles of estrogen action, including non-genomic signaling through membrane-associated estrogen receptors nih.govnih.govresearchgate.netmdpi.com, activation of various kinase cascades nih.govnih.gov, ERE-mediated gene expression cusabio.comcreative-diagnostics.com, and the recruitment of co-regulators nih.govnih.govbcm.edunih.gov, are also well-established for other estrogenic compounds.

However, no research data, detailed findings, or data tables could be found that specifically describe these mechanisms for "this compound." Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each specified section and subsection.

Pre Clinical and in Vitro Biological Activities of 11 Dehydro 3,17alpha Estradiol

Cell-based Experimental Models

No data available.

No data available.

No data available.

No data available.

Ex Vivo Tissue and Organ Culture Models

No data available.

Modulation of Organ Function in Isolated Systems

No studies detailing the effects of 11-Dehydro-3,17alpha-estradiol (B195180) on the function of isolated organs or tissue preparations have been identified.

Mechanistic Studies in Non-Human Organismal Models

There is no available research on the mechanistic pathways of 11-Dehydro-3,17alpha-estradiol in any non-human organismal models.

Rodent Model Investigations of Receptor-Mediated Effects

No published studies were found that investigate the receptor-mediated effects of this compound in rodent models such as mice or rats.

Zebrafish or Other Vertebrate Model Systems for Developmental Biology

There is no available data on the use of this compound in zebrafish or any other vertebrate model systems to study its impact on developmental biology.

Due to the absence of any research data for "this compound," the requested detailed article with data tables cannot be generated. The compound is listed in chemical databases, but its biological properties have not been characterized in publicly accessible scientific literature.

Metabolic Fates and Biotransformation of 11 Dehydro 3,17alpha Estradiol in Research Models

In Vitro Metabolic Stability and Metabolite Identification

In vitro models are crucial for elucidating the metabolic pathways of compounds in a controlled environment. These systems, primarily using liver-derived preparations, help in identifying potential metabolites and the enzymes responsible for their formation.

Hepatic microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are a standard in vitro tool for metabolism studies. nih.gov The metabolism of estrogens like estradiol (B170435) in liver microsomes involves hydroxylation at various positions on the steroid nucleus, primarily catalyzed by CYP enzymes. inchem.org Key hydroxylation reactions occur at the C2 and C4 positions of the A-ring, leading to the formation of catechol estrogens, and at the C16 position of the D-ring. nih.govinchem.org

The metabolism of estradiol is concentration-dependent in hamster liver microsomes, with 16α-hydroxylation being the predominant pathway at lower concentrations. inchem.org In human liver microsomes, CYP1A2, CYP3A4, and CYP2C9 are involved in the 2- and 4-hydroxylation of estradiol and estrone. inchem.org Specifically, CYP1A2 catalyzes the 16α-hydroxylation of estradiol, while CYP3A4 is responsible for the 16α-hydroxylation of both estradiol and estrone. inchem.org Given the structural similarities, it is plausible that 11-dehydro-3,17alpha-estradiol (B195180) undergoes similar oxidative metabolism mediated by CYP enzymes in hepatic microsomes, though specific studies are lacking.

| Enzyme Family | Specific Enzyme | Substrate | Metabolic Reaction |

|---|---|---|---|

| Cytochrome P450 | CYP1A2 | Estradiol, Estrone | 2- and 4-hydroxylation, 16α-hydroxylation of Estradiol |

| CYP3A4 | Estradiol, Estrone | 2- and 4-hydroxylation, 16α-hydroxylation | |

| CYP2C9 | Estradiol, Estrone | 2- and 4-hydroxylation (lesser extent) |

Studies using cell lines provide insights into the intracellular metabolism of estrogens. In vitro studies with human liver slices have shown that 17α-estradiol is metabolized more extensively than 17β-estradiol. oup.com This suggests that the stereochemistry at the C17 position significantly influences the rate of metabolism.

In various cell types, including hepatocytes and hepatic stellate cells, estrogens can modulate key metabolic enzymes. For instance, 17α-estradiol has been shown to suppress the production of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in fatty acid metabolism. nih.gov Furthermore, the interconversion between estradiol and estrone, catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs), is a critical metabolic step that regulates estrogenic activity within tissues. inchem.org It is conceivable that 11-dehydro-3,17alpha-estradiol could also be a substrate for various 17β-HSD isoforms, leading to its conversion to the corresponding 17-keto steroid.

In Vivo Metabolic Profiling in Animal Models (Research Context)

Animal models are indispensable for understanding the complete metabolic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Following administration, estrogens and their metabolites are primarily excreted in the urine and feces as water-soluble conjugates. asm.org The main conjugation reactions are glucuronidation and sulfation, which occur predominantly in the liver. asm.orgdrugbank.com These reactions increase the polarity of the estrogen metabolites, facilitating their elimination from the body. glowm.com

In vivo studies in humans have shown that after administration of 17α-estradiol, only a small amount is recovered as estrone, estradiol, and estriol (B74026), indicating that it is extensively metabolized to other, yet to be fully identified, compounds. oup.com This is in contrast to 17β-estradiol, which is largely converted to estrone. oup.com The rapid disappearance of 17α-estradiol suggests a different and more extensive metabolic pathway compared to its beta-epimer. oup.com For other estrogens, such as 17α-dihydroequilin, the deconjugated active form can be measured in plasma after administration of its sulfate (B86663) conjugate. ahajournals.org This indicates that sulfated estrogen metabolites can be hydrolyzed back to their active forms in various tissues. ahajournals.org

| Estrogen | Major Excretion Route | Primary Conjugates | Key Metabolic Observation |

|---|---|---|---|

| Endogenous Estrogens | Urine, Feces | Glucuronides, Sulfates | Extensive conjugation in the liver increases water solubility for excretion. asm.orgglowm.com |

| 17α-Estradiol | Urine | Not fully characterized | Metabolized more extensively than 17β-estradiol, with low recovery of known estrogens. oup.com |

| 17α-Dihydroequilin Sulfate | Not specified | Sulfate | Deconjugated to the active form in various tissues. ahajournals.org |

The distribution of estrogens to various tissues is a key factor in their biological effects. After administration, estradiol has been found to distribute to the heart, liver, kidney, and brain in rats, with tissue concentrations being higher than those in plasma. inchem.org Studies with 17α-ethynylestradiol in rainbow trout have shown accumulation in the plasma and liver. nih.gov

Advanced Analytical Methodologies for 11 Dehydro 3,17alpha Estradiol Research

Chromatographic Techniques for Separation and Quantification

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the analysis of estrogens, offering unparalleled selectivity and sensitivity. rsc.orgnih.gov These methods are essential for distinguishing between closely related isomers and accurately measuring their concentrations in complex matrices. rsc.orgnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the analysis of estrogens due to its high sensitivity, specificity, and applicability to a wide range of biological samples without the need for extensive derivatization. nih.govmdpi.com The technique combines the separation power of liquid chromatography with the precise detection and fragmentation capabilities of tandem mass spectrometry.

Recent advancements in LC-MS/MS have focused on improving throughput and sensitivity. For instance, a high-throughput column-switching LC-MS/MS method was developed to simultaneously analyze both conjugated and unconjugated estrogens. nih.gov This method significantly reduced the analysis time from 23.0 minutes to 13.0 minutes per run, enabling more efficient processing of large sample batches. nih.gov To enhance sensitivity, especially for low-concentration estrogens, derivatization with reagents like 1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS) can be employed, which has been shown to improve the lower limit of quantification by up to 10-fold for certain estrogens. eneuro.org

The development of methods using ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) has further advanced the field. nih.gov One such method utilized a C18-pentafluorophenyl (PFP) column to achieve baseline resolution of 15 different estrogens and their metabolites, which is often challenging with standard C18 columns. nih.gov The limits of detection for this method ranged from 1 to 20 pg/mL. nih.gov

Table 1: Selected LC-MS/MS Methods for Estrogen Analysis

| Method | Key Features | Analytes | Sensitivity (LLOQ) | Reference |

| Column-Switching LC-MS/MS | High-throughput, simultaneous analysis of conjugated and unconjugated forms. | 4 conjugated and 2 unconjugated estrogens. | Not specified. | nih.gov |

| UHPLC-HRMS with PFP column | Baseline separation of 15 estrogens and metabolites. | Estrone, estradiol (B170435), and 13 other metabolites. | 1–20 pg/mL. | nih.gov |

| LC-MS/MS with DMIS derivatization | 10-fold improvement in sensitivity for some analytes. | Estrone, 17β-estradiol, 17α-estradiol, estriol (B74026). | 0.02 pg/tube for 17β-estradiol and estriol. | eneuro.org |

| LC-MS/MS for steroid profiling | Simultaneous analysis of 15 steroids. | Androgens, estrogens, glucocorticoids, progestagens. | 10–400 pg/mL depending on the steroid. | medrxiv.org |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for estrogen analysis, often requiring derivatization to enhance the volatility and thermal stability of the analytes. researchgate.net Common derivatization agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), which form trimethylsilyl (B98337) (TMS) ethers. rsc.orgchromatographyonline.com

GC-MS methods have been optimized for high sensitivity, particularly for measuring low estrogen concentrations in challenging matrices. endocrine-abstracts.org For instance, a GC-MS method was developed to quantify 11 estrogens in urine, demonstrating the sensitivity required for clinical applications. endocrine-abstracts.org Another approach, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry, has shown improved detection limits (2 to 4 times better) compared to conventional GC-MS for estrogens in wastewater. rsc.org

Derivatization is a critical step in GC-MS analysis of estrogens. One study employed a two-phase extractive ethoxycarbonylation (EOC) followed by pentafluoropropionyl (PFP) derivatization, which allowed for the quantification of 19 different estrogens with limits of quantification ranging from 0.02 to 0.1 ng/mL for most analytes. nih.gov Another sensitive method utilized derivatization with pentafluorobenzoyl chloride and MSTFA, achieving detection limits as low as 0.15 pg/mL for estradiol using GC-negative chemical ionization-tandem mass spectrometry (GC-NCI-MS/MS). chromatographyonline.com

Table 2: Derivatization Reagents in GC-MS Analysis of Estrogens

| Derivatization Reagent(s) | Analyte Class | Key Advantage | Reference |

| Methyloxime-trimethylsilyl ethers | 11 estrogens including estradiol and estrone. | Enables quantification of low concentrations in urine. | endocrine-abstracts.org |

| Pentafluorobenzoyl chloride and MSTFA | Estradiol and estrone. | Provides detection limits below 1 pg/mL with GC-NCI-MS/MS. | chromatographyonline.com |

| Ethoxycarbonyl (EOC) and Pentafluoropropionyl (PFP) | 19 estrogens. | Good sensitivity and selectivity with LOQs of 0.02–0.1 ng/mL. | nih.gov |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Estrone, 17α-estradiol, 17β-estradiol, etc. | Used for analysis in wastewater with ng/L detection limits. | rsc.org |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation of steroids and the identification of their metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of steroids, providing detailed information about the carbon-hydrogen framework. Both 1H and 13C NMR are used to elucidate the precise structure and stereochemistry of compounds like 11-Dehydro-3,17alpha-estradiol (B195180). mdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to assign all proton and carbon signals unambiguously. nih.govrsc.org For example, the analysis of the 13C NMR spectrum combined with HMBC and HSQC spectra allowed for the clear identification of key carbons in steroid derivatives, confirming their structure. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its metabolites. This capability is crucial for identifying unknown metabolites in complex biological samples. mdpi.com By combining unlabeled and isotopically labeled compounds with HRMS, researchers can confidently confirm which compounds are metabolites of a parent drug. mdpi.com This approach has been successfully used to identify numerous new estrogen metabolites, including di-hydroxylated products and N-acetylcysteine (NAC) adducts. mdpi.com Ultra-performance liquid chromatography coupled to HRMS (UPLC-HRMS) has been instrumental in identifying androgenic metabolites derived from estrogen degradation by bacteria. pnas.org

Immunoassays and Receptor Binding Assays for Detection and Quantification

Immunoassays and receptor binding assays are alternative methods for the detection and quantification of estrogens, often used for high-throughput screening.

Immunoassays, such as enzyme-linked immunosorbent assays (ELISA), rely on the specific binding of an antibody to the target antigen (in this case, an estrogen). lubio.ch However, a significant drawback of immunoassays is their potential for cross-reactivity with other structurally similar steroids, which can lead to inaccurate results, especially at low concentrations. nih.govendocrine-abstracts.org Mass spectrometry-based methods are generally considered more selective and reliable. endocrine-abstracts.orgdntb.gov.ua

Receptor binding assays measure the ability of a compound to bind to a specific receptor, such as the estrogen receptor (ER). These assays are useful for determining the biological activity of a compound. Studies have shown that 17α-estradiol can bind to both ERα and ERβ, although with varying affinities reported across different studies. nih.gov For instance, one study found that 17α-estradiol binds to recombinant human ERα and ERβ with affinities of 51% and 64%, respectively, compared to 17β-estradiol. oup.com Molecular modeling studies have also been used to characterize the binding interactions of various estrogen metabolites with ER subtypes, providing insights into their potential estrogenic activity. nih.govplos.org

Structure Activity Relationship Sar Studies of 11 Dehydro 3,17alpha Estradiol and Its Analogs

Impact of A-Ring Modifications on Receptor Binding and Activity

The A-ring of the steroidal nucleus is a primary determinant for estrogen receptor (ER) recognition and binding. For estrogens, the phenolic A-ring is a critical feature for high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Modifications to this ring can dramatically alter the compound's biological profile.

Studies on various steroidal derivatives have consistently highlighted the importance of the A-ring's structure. For instance, in the development of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibitors, modifying the steroidal backbone by replacing an androstane (B1237026) with an estrane (B1239764) backbone (which alters the A-ring) led to the identification of potent new inhibitors. nih.gov Similarly, modifications to the A-ring of Dehydroepiandrosterone (B1670201) (DHEA) have been explored to enhance its biological activities. nih.govacs.orgresearchgate.net The synthesis of derivatives with various heterocyclic rings fused to the A-ring or other transformations of functional groups on this ring can lead to compounds with altered or enhanced biological profiles. researchgate.net These findings underscore that even subtle changes to the A-ring's electronics or sterics can significantly impact how the steroid interacts with its target receptor or enzyme, thereby modulating its activity.

Influence of C-11 Dehydro-Group on Steroid Core Interactions

Studies on related C11-oxy steroids, such as those with C11-hydroxy or C11-oxo groups, provide insight into the importance of this position. The interconversion between C11-hydroxy and C11-oxo steroids is regulated by 11β-hydroxysteroid dehydrogenase (11βHSD) isozymes, which function as a pre-receptor control mechanism. nih.govresearchgate.net For example, C11-oxo androgens have been shown to be potent agonists for the androgen receptor, whereas C11-hydroxy progestogens exhibit agonist activity at progesterone (B1679170) receptors. nih.govresearchgate.net

The substitution of a hydroxyl group at C-11 instead of a keto group can enhance a glucocorticoid's ability to cross cellular membranes, thereby increasing its bioavailability. nih.gov Furthermore, the orientation of substituents at C-11 can lead to intramolecular interactions; for instance, the carbonyl oxygen at C-11 in prednisone (B1679067) can form an intramolecular hydrogen bond with the C-19 methyl hydrogen. nih.gov The introduction of a dehydro-group at C-11 would remove these specific interactions but would impose a rigid, planar geometry on the C-ring. This conformational rigidity can affect the steroid's interaction with key amino acid residues within the receptor, potentially altering binding affinity and subsequent agonist or antagonist activity. The planarity may either enhance or hinder the optimal positioning of the steroid within the ligand-binding domain, depending on the specific architecture of the receptor.

Role of C-17alpha Configuration in Biological Recognition

The stereochemistry at the C-17 position is a critical determinant of a steroid's biological activity, particularly for estrogens. The orientation of the hydroxyl group at C-17 significantly influences receptor binding affinity and potency. The natural and most potent endogenous estrogen is 17β-estradiol, which features a hydroxyl group in the beta (β) configuration. Its C-17 epimer, 17α-estradiol, is generally considered a much weaker estrogen. wikipedia.org

17α-estradiol exhibits a significantly lower binding affinity for the classical estrogen receptors, ERα and ERβ, compared to its β-isomer. alzdiscovery.orgalzdiscovery.org Its estrogenic potency is estimated to be about 100-fold lower than that of 17β-estradiol. wikipedia.org Despite its weak interaction with nuclear estrogen receptors, 17α-estradiol has been found to be a potent activator of the brain-expressed ER-X, suggesting it may be a key endogenous ligand for this specific receptor. wikipedia.orgalzdiscovery.orgalzdiscovery.org

The reduced activity of 17α-estradiol at classical ERs is due to a suboptimal fit within the receptor's ligand-binding pocket. The α-configuration of the hydroxyl group alters the steroid's interaction with key amino acid residues, leading to a less stable ligand-receptor complex. However, in certain contexts, such as in MCF-7 human breast cancer cells, 17α-estradiol has shown notable biological activity. nih.gov It binds to the cytosol estrogen receptor with a high affinity (dissociation constant Kd of ~0.7 nM) and can induce progesterone receptor synthesis, indicating that the nuclear 17α-estradiol-receptor complex is biologically active. nih.gov The estrogenic potency in these cells was found to be about one-tenth that of 17β-estradiol. nih.gov

Further modifications at the C-17α position have been used to design inhibitors for various enzymes. Adding hydrophobic groups like alkyl or benzyl (B1604629) substituents at the 17α-position of estradiol (B170435) can create potent inhibitors of steroid sulfatase. nih.gov However, the size of the substituent is critical, as overly long or bulky chains can prevent the molecule from fitting into the enzyme's catalytic site. nih.gov This demonstrates that the C-17α position is crucial for biological recognition, and its configuration dictates whether the molecule will act as a weak agonist, an antagonist, or an enzyme inhibitor.

| Compound | Receptor/Target | Relative Binding Affinity (RBA) or Potency | Reference |

| 17β-Estradiol | ERα / ERβ | High (Reference Compound) | alzdiscovery.orgalzdiscovery.org |

| 17α-Estradiol | ERα / ERβ | ~100-fold lower than 17β-estradiol | wikipedia.org |

| 17α-Estradiol | ER-X | Higher potency than 17β-estradiol | wikipedia.orgalzdiscovery.orgalzdiscovery.org |

| 17α-Estradiol | MCF-7 Cell Estrogen Receptor | Kd ≈ 0.7 nM (~1/3 affinity of 17β-estradiol) | nih.gov |

| 17α-Octyl-Estradiol | Steroid Sulfatase | IC₅₀ = 440 nM | nih.gov |

| 17α-(4'-tert-butylbenzyl)-E₂ | Steroid Sulfatase | IC₅₀ = 28 nM | nih.gov |

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for elucidating the structure-activity relationships of steroids. Techniques such as Quantitative Structure-Activity Relationship (QSAR), Comparative Molecular Field Analysis (CoMFA), and molecular dynamics (MD) simulations provide deep insights into how ligands interact with their receptors at an atomic level. nih.govnih.gov

QSAR models are frequently used to examine the structure and activity of estradiol and its analogs. nih.gov These models can predict the relative binding affinities (RBAs) of new compounds with high sensitivity and specificity by correlating their structural features with their biological activity. nih.gov For instance, CoMFA has been used to model the influence of estriol (B74026) on the enzyme CYP1A1, which is involved in estradiol metabolism. nih.gov

Molecular dynamics simulations allow researchers to observe the dynamic behavior of the ligand-receptor complex over time. MD studies have been used to compare the conformational changes in ERα and ERβ when bound to agonists versus antagonists. hsanmartino.it Such simulations can explain the molecular basis of antagonism, for example, by showing how a ligand might disrupt critical interactions, such as the one between the ligand and the amino acid residue His524 in ERα, leading to an antagonist conformation. nih.gov MD can also help identify the forces driving ligand binding; studies have shown that the interaction between estrogens and human α-fetoprotein is primarily driven by van der Waals forces. nih.gov

These computational approaches are vital for the rational design of new steroid-based molecules. By simulating the binding of various analogs and calculating binding free energies, researchers can predict which modifications are likely to enhance activity or alter function. nih.gov This allows for the prioritization of synthetic targets, saving significant time and resources in the drug discovery process.

Future Directions and Emerging Research Avenues for 11 Dehydro 3,17alpha Estradiol

Integration with Multi-Omics Data in Basic Research

To move beyond classical receptor-binding assays, a holistic understanding of the biological impact of 11-Dehydro-3,17alpha-estradiol (B195180) is necessary. The application of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased strategy to map the compound's cellular and systemic effects. nih.gov These technologies can provide a comprehensive snapshot of the molecular changes induced by a steroid, revealing novel pathways and biomarkers. nih.gov

Future studies should employ these techniques to build a detailed molecular signature for 11-Dehydro-3,17alpha-estradiol. For instance, proteomics analysis, similar to that used to study 17β-estradiol's effects in different tissues, could identify unique protein expression profiles and signaling cascades activated by this compound. mdpi.com Transcriptomic and genomic studies, which have successfully shed light on the genetic factors influencing corticosteroid efficacy, could reveal the specific genes and regulatory networks that this compound modulates. mdpi.com Furthermore, targeted metabolomics can offer precise quantification of the downstream effects on steroid hormone pathways and other metabolic processes. metwarebio.com By integrating these layers of biological data, researchers can construct a comprehensive picture of the compound's mechanism of action, potentially uncovering functions distinct from other estrogens and identifying novel therapeutic targets. nih.govnih.gov

Novel Methodological Approaches for Mechanism Elucidation

Elucidating the precise mechanism of action for a steroid requires moving beyond static measurements toward a dynamic understanding of its interactions. Novel methodological approaches, particularly those combining advanced analytical techniques with computational modeling, are critical for this endeavor.

One promising avenue is the application of kinetic modeling based on experimental data. A recent study on 17α-estradiol successfully used a combination of HPLC-MS/MS to monitor hormone concentration changes over time, coupled with mathematical modeling to describe its interaction with estrogen receptors (ER) during sperm capacitation. mdpi.com This approach revealed complex dynamics, including autocatalytic reactions and transport mechanisms, that would not be apparent from simple binding affinity assays. mdpi.com Applying a similar kinetic analysis to this compound could provide unparalleled insight into its receptor binding dynamics, membrane transport, and potential formation of unstable adducts. mdpi.com

Furthermore, the development of mechanistic computational models of steroidogenesis offers a powerful predictive tool. oup.comnih.govnih.gov Such models can simulate the metabolic fate of a steroid within a cellular system, predicting its conversion into other products and its effect on various enzymatic pathways. oup.comnih.gov By creating a computational model for this compound, researchers could simulate its interactions within complex biochemical networks, helping to define its mechanism of action and predict its effects on cellular steroid balance. oup.comnih.gov

Exploration of Unconventional Steroid Interactions

While the classical nuclear estrogen receptors (ERα and ERβ) are primary targets for estrogens, steroids can exert biological effects through a variety of other "unconventional" interactions. oup.comnih.gov Future research on this compound should actively explore these alternative pathways, which may explain unique physiological roles.

A particularly compelling target for investigation is the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). This enzyme interconverts active and inactive glucocorticoids (e.g., cortisol and cortisone) and thus plays a crucial role in regulating the local glucocorticoid tone in tissues like fat and liver. nih.govnih.gov Studies have shown that 17β-estradiol can act as a non-competitive inhibitor of 11β-HSD1, an interaction that is independent of classical estrogen receptors. nih.govbioscientifica.com Given the "11-Dehydro" structure of this compound, which mirrors the 11-keto structure of inactive glucocorticoids like cortisone and 11-dehydrocorticosterone, its potential to interact with 11β-HSD is a prime area for investigation. nih.govnih.govtaylorandfrancis.com Such an interaction would represent a direct crosstalk between estrogenic and glucocorticoid signaling pathways, with significant metabolic implications.

Other unconventional targets warrant exploration as well. For example, 17α-estradiol, the parent compound, has been shown to bind with high potency to a novel, brain-expressed estrogen receptor known as ER-X, suggesting it may be the primary endogenous ligand for this receptor. wikipedia.orgoup.com Investigating the affinity of this compound for ER-X and other receptors modulated by related steroids, such as dehydroepiandrosterone (B1670201) (DHEA), could reveal novel, tissue-specific functions, particularly in the central nervous system. wikipedia.orgnih.govnih.gov

Q & A

Basic Research Questions

Q. How can 11-Dehydro-3,17alpha-estradiol be distinguished from its isomers, such as 17-beta estradiol, in analytical studies?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify structural differences. For example, 17-alpha and 17-beta isomers exhibit distinct retention times due to stereochemical variations in the hydroxyl group at position 17. Reference standards (e.g., 17-alpha estradiol, CAS 57-91-0) can aid in comparative analysis . Additionally, nuclear magnetic resonance (NMR) spectroscopy can resolve differences in hydrogen bonding patterns between isomers .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

- Methodological Answer : Store the compound in airtight, light-resistant containers at -20°C to prevent degradation. Avoid exposure to moisture, as estradiol derivatives are prone to hydrolysis. Periodic purity checks via thin-layer chromatography (TLC) or HPLC are advised to monitor stability .

Q. Which solvents are suitable for dissolving this compound in in vitro assays?

- Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol. For cell-based studies, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in culture media .

Advanced Research Questions

Q. How does this compound interact with estrogen receptors (ERs), and what experimental approaches can validate its receptor binding affinity?

- Methodological Answer : Use competitive binding assays with radiolabeled estradiol (e.g., ³H-estradiol) in ER-positive cell lines (e.g., MCF-7). Compare displacement curves of this compound with 17-beta estradiol to determine relative binding affinity. Molecular docking simulations can further predict interactions with ERα/β ligand-binding domains .

Q. What mechanisms underlie the neuroprotective effects of this compound, and how can these be modeled experimentally?

- Methodological Answer : In murine models of neurodegeneration (e.g., Alzheimer’s), administer this compound via subcutaneous injection and assess cognitive outcomes using Morris water maze tests. Measure biomarkers like amyloid-beta plaques and tau phosphorylation. Compare results with 17-alpha estradiol, which has shown neuroprotection via membrane-initiated signaling pathways .

Q. How can contradictory data on the potency of this compound in 5-alpha reductase inhibition be resolved?

- Methodological Answer : Conduct dose-response studies in human keratinocyte cultures, quantifying dihydrotestosterone (DHT) levels via ELISA after treatment. Include positive controls (e.g., finasteride) and validate enzyme activity using fluorogenic substrates. Differences in cell type specificity or metabolic stability may explain potency variations .

Q. What advanced extraction techniques improve the recovery of this compound from complex biological matrices?

- Methodological Answer : Employ magnetic solid-phase extraction (MSPE) with graphene oxide/ZnFe₂O₄ nanocomposites. This method enhances selectivity for estrogenic compounds in tissues or environmental samples, achieving >90% recovery rates. Validate with spike-and-recovery experiments and HPLC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.